Capecitabine USP Impurity G
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Overview
Description
3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE: is a derivative of capecitabine, a chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its unique molecular structure, which includes a deoxy-alpha-D-ribofuranosyl moiety. It is often used as an analytical material in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves multiple steps, starting from capecitabine. The key steps include the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) for glycosylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, often involving reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is used as a reference standard for analytical methods, including HPLC and mass spectrometry .
Biology: In biological research, this compound is used to study the metabolic pathways of capecitabine and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents .
Medicine: Medically, it is used in the development and testing of new chemotherapeutic drugs. Its unique structure allows for the exploration of new drug delivery mechanisms and therapeutic targets .
Industry: In the pharmaceutical industry, this compound is used for quality control and assurance in the production of capecitabine and its derivatives .
Mechanism of Action
The mechanism of action of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division. This results in the apoptosis of rapidly dividing cancer cells .
Comparison with Similar Compounds
Capecitabine: The parent compound, used widely in chemotherapy.
5-Fluorouracil (5-FU): The active metabolite of capecitabine.
Tegafur: Another prodrug of 5-FU used in cancer treatment.
Uniqueness: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is unique due to its specific deoxy-alpha-D-ribofuranosyl moiety, which influences its pharmacokinetic properties and metabolic pathways. This uniqueness allows for targeted research and development in the field of chemotherapeutics .
Properties
Molecular Formula |
C20H30FN3O9 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29) |
InChI Key |
VTELESLWOUWJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O |
Origin of Product |
United States |
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